molecular formula C11H13N3OS B15116063 N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15116063
M. Wt: 235.31 g/mol
InChI Key: QZBLPCZDYPWHTO-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an oxolan-2-ylmethyl group attached to the nitrogen atom at the 4-position.

Preparation Methods

The synthesis of N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine .

Chemical Reactions Analysis

Comparison with Similar Compounds

N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives. Similar compounds include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific oxolan-2-ylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H13N3OS/c1-2-8(15-4-1)6-12-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8H,1-2,4,6H2,(H,12,13,14)

InChI Key

QZBLPCZDYPWHTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C3C=CSC3=NC=N2

Origin of Product

United States

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